molecular formula C15H23N3O2S B057851 2,4,6-Triisopropylbenzenesulfonyl azide CAS No. 36982-84-0

2,4,6-Triisopropylbenzenesulfonyl azide

Cat. No. B057851
CAS RN: 36982-84-0
M. Wt: 309.4 g/mol
InChI Key: AEMWUHCKKDPRSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-triisopropylbenzenesulfonyl azide involves the reaction of triisopropylbenzenesulfonyl chloride with sodium azide. This process yields the sulfonyl azide, which is characterized by its ability to act as a reagent for diazo and azide transfer to enolates, showcasing its versatility in organic synthesis (Mander & Nguyen, 2009).

Molecular Structure Analysis

The molecular structure of 2,4,6-triisopropylbenzenesulfonamide, a closely related compound, has been solved using X-ray powder diffraction data, revealing a structure with considerable intramolecular flexibility. This flexibility is introduced by independent asymmetric rotors within the molecule, allowing free rotation of isopropyl and sulfonamide groups. Such structural insights contribute to understanding the behavior and reactivity of the sulfonyl azide derivative (Tremayne et al., 1999).

Chemical Reactions and Properties

2,4,6-Triisopropylbenzenesulfonyl azide has been employed in the synthesis of N-azolides, demonstrating its role in regulating biological processes such as cell proliferation, energy expenditure, and apoptosis. This underlines the compound's potential in medicinal chemistry and drug design due to its immunomodulating and cytoprotecting properties (Belousova et al., 2009).

Physical Properties Analysis

The physical properties of 2,4,6-triisopropylbenzenesulfonyl azide include a melting point range of 41–43°C and solubility in most organic solvents. These properties suggest its ease of handling and application in various organic synthesis processes (Mander & Nguyen, 2009).

Chemical Properties Analysis

The chemical behavior of arenesulfonyl azides, including 2,4,6-triisopropylbenzenesulfonyl azide, demonstrates sensitivity to the nature of substituents and solvent polarity. This reactivity is crucial for understanding the compound's applications in organic synthesis, such as its use in azidation and ring contraction reactions, highlighting the influence of electronic and steric factors on its chemical transformations (Besenyei et al., 2000).

Scientific Research Applications

  • Influence on Reaction Course: It affects the reaction course in the presence of other chemicals, such as benzocyclic β-keto esters. The electronic features of sulfonyl azide and solvent polarity significantly influence azidation and Favorskii-type ring contraction processes (Benati, Nanni, & Spagnolo, 1999).

  • Synthesis of Sulfonyl Azides: It plays a role in the synthesis of sulfonyl azides, which are valuable reagents for diazo transfer to carbonyl compounds (Katritzky, Widyan, & Gyanda, 2008).

  • Protecting Group for Arginine: Used as a protecting group in the synthesis of arginine derivatives, demonstrating its utility in peptide synthesis (Echner & Voelter, 1987).

  • Synthesis of Aziridines: Involved in the optimized synthesis of N-2,4,6-triisopropylbenzenesulfonyl aziridines, which is crucial for studying the α-lithiation of N-tosyl aziridines (Huang & O’Brien, 2005).

  • In Pharmaceutical Synthesis: A key step in synthesizing an optically active aminoalcohol-containing active pharmaceutical ingredient, particularly in the enolization-azidation sequence (Connolly, Hansen, & Macewan, 2010).

  • Biological Activity Studies: Involved in synthesizing N-azolides of 2,4,6-triisopropylbenzenesulfonic acid, with studies showing their regulatory effect on cell proliferation, energy expenditure, and apoptosis processes (Belousova et al., 2009).

  • Synthesis of γ-Cyclodextrin Derivatives: Used in reactions with γ-cyclodextrin to produce mono-substituted derivatives, indicating its role in creating cyclodextrin-based materials (Palin et al., 2001).

Safety And Hazards

2,4,6-Triisopropylbenzenesulfonyl azide is considered hazardous. It is moisture sensitive and should be stored in conditions avoiding incompatible products and exposure to moist air or water . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Asp. Tox. 1 - Flam. Liq. 2 - Repr. 2 - Skin Irrit. 2 - STOT RE 2 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, and formation of dust and aerosols .

Future Directions

The use of 2,4,6-Triisopropylbenzenesulfonyl azide in the synthesis of unnatural amino acids suggests potential applications in the development of new pharmaceuticals and bioactive compounds . Its use in the functionalization of sugars also indicates potential applications in the field of glycoscience .

properties

IUPAC Name

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWUHCKKDPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327323
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triisopropylbenzenesulfonyl azide

CAS RN

36982-84-0
Record name Trisyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36982-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4,6-triisopropylbenzenesulfonyl chloride (18.2 g, 60.0 mmol) in reagen acetone (70 mL) is added a solution of sodium azide (4.3 g, 60 μmol) in ethanol-H2O 1:1 (40 mL). The temperature of the mixture rises from 21° C. to 29° C. during the addition. After stirring at room temperature for 2 hours, the reaction mixture is partitioned between dichloromethane and half saturated brine. The aqueous solution is extracted with dichloromethane (3×), the combined organic solution is washed with half saturated brine, and dried (magnesium sulfate). Removal of solvent in vacuo gives a colorless oil which is purified by flash chromatography (silica gel, hexane ethyl acetate/4:1) to yield the title compound as a white solid, 18.5 g; mp 44°-44.5° C. (Evans, D., et al, Journal of the American Chemical Society 112:4011 (1990); mp 43°-44° C.).
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18.2 g
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4.3 g
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70 mL
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ethanol H2O
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40 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2,4,6-triisopropylbenzenesulfonyl chloride (5.0 g, 16.5 mmol, Aldrich, 97%) in reagent grade acetone (20 mL), initially at 17° C., is added a solution of sodium azide (1.18 g, 18.2 mmol) in water (5 mL) and ethanol (5 mL). The mixture is warmed to 27° C. during the addition. After 2 hours, the reaction is partitioned between dichloromethane and brine. The aqueous solution is extracted with dichloromethane (3×). The combined organic extracts are dried (magnesium sulfate) and concentrated in vacuo. The colorless oil is purified by flash chromatography (silica gel, hexane-dichloromethane, 4:1) to afford the title compound as a white solid, 4.93 g; mp 44°-44.5° C. (Evans, D. A., et. al., Journal of the American Chemical Society 112:4011-4030 (1990); mp 43°-44° C.).
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5 g
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20 mL
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1.18 g
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5 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Triisopropylbenzenesulfonyl azide
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2,4,6-Triisopropylbenzenesulfonyl azide
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Reactant of Route 5
2,4,6-Triisopropylbenzenesulfonyl azide
Reactant of Route 6
2,4,6-Triisopropylbenzenesulfonyl azide

Citations

For This Compound
217
Citations
SA Malashikhin, A Linden, H Heimgartner… - Helvetica Chimica …, 2008 - Wiley Online Library
The two regioisomeric 4‐diazo‐2,3,4,5‐tetrahydrofuran‐3‐ones 6 and 7 were prepared via the common intermediate 2,3,4,5‐tetrahydro‐2,2‐dimethyl‐5,5‐diphenylfuran‐3‐one (8). …
Number of citations: 17 onlinelibrary.wiley.com
LN Mander - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 36982‐84‐0 ] C 15 H 23 N 3 O 2 S (MW 309.48) (agent for diazo and azide transfer to enolates) Alternate Name: trisyl azide. Physical Data: mp 41–43 C. Solubility: freely sol most …
Number of citations: 2 onlinelibrary.wiley.com
TC Britton - 1989 - elibrary.ru
Two methods for the asymmetric synthesis of $\alpha $-amino acids were developed based on the electrophilic" amination" of chiral oxazolidone-derived imide enolates. In the first …
Number of citations: 0 elibrary.ru
U Tadao, T Naohiko, U Masako, S Toshio - Bulletin of the Chemical …, 1995 - cir.nii.ac.jp
A direct diazo transfer reaction to bicyclo [3.2. 1] oct-6-en-2-ones and related compounds was accomplished by treatments with 2, 4, 6-triisopropylbenzenesulfonyl azide and potassium t…
Number of citations: 2 cir.nii.ac.jp
K Banert, M Hagedorn, T Pester… - … A European Journal, 2015 - Wiley Online Library
As a rule, acetylides and sulfonyl azides do not undergo electrophilic azide transfer because 1,2,3‐triazoles are usually formed. We show now that treatment of tritylethyne with …
T Uyehara, N Takehara, M Ueno, T Sato - Bulletin of the Chemical …, 1995 - journal.csj.jp
A direct diazo transfer reaction to bicyclo[3.2.1]oct-6-en-2-ones and related compounds was accomplished by treatments with 2,4,6-triisopropylbenzenesulfonyl azide and potassium t-…
Number of citations: 17 www.journal.csj.jp
JV Ruppel, RM Kamble, XP Zhang - Organic Letters, 2007 - ACS Publications
Cobalt complexes of porphyrins are effective catalysts for intramolecular C−H amination with arylsulfonyl azides. The cobalt-catalyzed process can proceed efficiently under mild and …
Number of citations: 196 pubs.acs.org
HK Chung, HW Kim, KH Chung - BULLETIN-KOREAN …, 1999 - pdf.lookchemmall.com
Reactions of enolates with electrophiles have been well established as important synthetic methods for CC, CO and CN bond forming reactions. The control of diastereoselectivity in …
Number of citations: 6 pdf.lookchemmall.com
NB Cop - J. CHEM. SOC. PERKIN TRANS. 1, 1992 - Citeseer
Electrophilic azide transfer was first reported by Kuhlein and Jensen for the a-azidation of azetidin-2-ones. We applied their procedure to the a-azidation of the protected thiazolidinone …
Number of citations: 2 citeseerx.ist.psu.edu
BJ Deadman, RM O'Mahony, D Lynch… - Organic & …, 2016 - pubs.rsc.org
Heat and shock sensitive tosyl azide was generated and used on demand in a telescoped diazo transfer process. Small quantities of tosyl azide were accessed in a ‘one pot’ batch …
Number of citations: 54 pubs.rsc.org

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